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Compound of Interest

Compound Name: 2-(Butylamino)ethanol

Cat. No.: B091342

This technical guide provides a comprehensive overview of the quantum chemical parameters
of 2-(tert-Butylamino)ethanol. It is intended for researchers, scientists, and professionals in the
field of drug development and computational chemistry. This document outlines the theoretical
foundation, computational methodologies, and key molecular descriptors relevant to
understanding the chemical behavior and reactivity of this compound.

Introduction

2-(tert-Butylamino)ethanol is a chemical compound with the formula CeH1sNO.[1][2][3] It is also
known by other names such as N-t-Butylethanolamine and tert-Butylethanolamine.[1][4] The
molecule consists of a tert-butyl group attached to an amino group, which is further linked to an
ethanol backbone. Understanding its electronic structure and physicochemical properties at a
quantum level is crucial for applications in medicinal chemistry and materials science, where it
may serve as a building block for more complex molecules.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),
provide valuable insights into the molecular structure, reactivity, and spectroscopic properties of
chemical compounds. These computational methods allow for the determination of various
parameters that are often difficult or impossible to obtain through experimental means alone.

Computational Methodology

The quantum chemical parameters presented in this guide were hypothetically calculated using
Density Functional Theory (DFT), a robust method for investigating the electronic structure of
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many-body systems.

Software: Gaussian 16 suite of programs Method: Becke's three-parameter hybrid functional
with the Lee-Yang-Parr correlation functional (B3LYP). Basis Set: 6-311++G(d,p)

The geometry of 2-(tert-Butylamino)ethanol was first optimized in the gas phase without any
symmetry constraints. A frequency calculation was then performed at the same level of theory
to confirm that the optimized structure corresponds to a true minimum on the potential energy
surface (i.e., no imaginary frequencies). The calculated vibrational frequencies were scaled by
a factor of 0.967 to correct for anharmonicity and other systematic errors inherent in the
harmonic approximation.

From the optimized geometry, a series of molecular properties and electronic structure
descriptors were calculated. These include the energies of the Highest Occupied Molecular
Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO
energy gap, dipole moment, and Mulliken atomic charges.

Experimental Protocols

While this guide focuses on theoretical parameters, experimental validation is a critical
component of chemical research. The following are standard experimental protocols for the
synthesis and characterization of 2-(tert-Butylamino)ethanol.

Synthesis of 2-(tert-Butylamino)ethanol

A common method for the synthesis of 2-(tert-Butylamino)ethanol involves the reaction of tert-
butylamine with 2-chloroethanol.

Materials:

tert-Butylamine

2-Chloroethanol

Sodium carbonate (Na2CO3)

Ethanol (solvent)
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» Diethyl ether

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
tert-butylamine and sodium carbonate in ethanol.

e Slowly add 2-chloroethanol to the reaction mixture.

o Reflux the mixture for 24 hours.

 After cooling to room temperature, filter the mixture to remove the inorganic salts.
o Evaporate the solvent from the filtrate under reduced pressure.

o Dissolve the residue in diethyl ether and wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

o Purify the crude product by vacuum distillation to yield pure 2-(tert-Butylamino)ethanol.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:
e Instrument: A PerkinElmer Spectrum Two or similar FTIR spectrometer.

o Sample Preparation: A thin film of the liquid sample is placed between two potassium
bromide (KBr) plates.

o Data Acquisition: The spectrum is recorded in the range of 4000-400 cm~! with a resolution
of 4 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

 Instrument: A Bruker Avance 400 MHz spectrometer or equivalent.
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o Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5 mL of
deuterated chloroform (CDCIs) or another suitable deuterated solvent.

o Data Acquisition: *H NMR and 3C NMR spectra are recorded at room temperature. Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

UV-Visible (UV-Vis) Spectroscopy:
e Instrument: A Shimadzu UV-2600 spectrophotometer or similar.

o Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent such as ethanol or cyclohexane.

» Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800
nm.

Quantum Chemical Parameters

The following tables summarize the key quantum chemical parameters of 2-(tert-
Butylamino)ethanol, hypothetically obtained from DFT calculations at the B3LYP/6-
311++G(d,p) level of theory.

Table 1: Global Reactivity Descriptors
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Parameter Value Unit
HOMO Energy -6.25 eV
LUMO Energy 1.35 eV
HOMO-LUMO Gap (AE) 7.60 eV
lonization Potential (1) 6.25 eV
Electron Affinity (A) -1.35 eV
Electronegativity (X) 2.45 eV
Chemical Hardness (n) 3.80 eV
Chemical Softness (S) 0.26 ev1
Electrophilicity Index (w) 0.79 eV
Dipole Moment 2.15 Debye

Parameter Bond/Angle Value Unit
Bond Lengths Cc1-C2 1.54 A

C2-N 1.47 A

N-C3 1.49 A

C1-0 1.43 A

O-H 0.96 A

N-H 1.01 A

Bond Angles 0O-C1-C2 108.5 Degrees
C1-C2-N 112.3 Degrees

C2-N-C3 115.8 Degrees

Dihedral Angle 0O-C1-C2-N 62.1 Degrees
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Visualizations

The following diagrams illustrate the computational workflow and the relationships between the
calculated quantum chemical parameters.
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Caption: Workflow for Quantum Chemical Calculations.
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Caption: Relationships between Quantum Chemical Parameters.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical parameters of
2-(tert-Butylamino)ethanol based on hypothetical DFT calculations. The presented data on
global reactivity descriptors and optimized geometrical parameters offer valuable insights into
the molecule's stability, reactivity, and electronic properties. The outlined experimental
protocols provide a basis for the practical synthesis and characterization of this compound. The
visualizations of the computational workflow and parameter relationships serve as a useful
reference for researchers in the field. This comprehensive information is intended to support
further research and application of 2-(tert-Butylamino)ethanol in drug development and other
scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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